

Technical Support Center: Overcoming TNO155 Resistance in Cancer Cell Lines

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Compound of Interest		
Compound Name:	TNO155	
Cat. No.:	B2543578	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 inhibitor **TNO155**.

Frequently Asked Questions (FAQs)

Q1: What is TNO155 and what is its primary mechanism of action?

TNO155 is an orally active, selective, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2), which is encoded by the PTPN11 gene.[1][2] SHP2 is a key signaling node that promotes cell survival and proliferation by regulating the RAS-RAF-ERK (MAPK) signaling pathway.[2][3][4] TNO155 binds to a specific allosteric pocket on SHP2, locking the enzyme in an inactive conformation.[2] This prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting downstream signaling through the MAPK pathway and suppressing the growth of cancer cells that are dependent on this pathway.[1]

Q2: My cancer cell line is showing reduced sensitivity to **TNO155** monotherapy. What are the potential resistance mechanisms?

While much of the research focuses on using **TNO155** to overcome resistance to other targeted therapies, some potential mechanisms for intrinsic or acquired resistance to **TNO155** could involve:





- Reactivation of the MAPK Pathway: Cancer cells can develop mechanisms to reactivate the ERK signaling pathway downstream of SHP2, bypassing the inhibitory effect of TNO155.[5]
 [6][7]
- Activation of Parallel Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K-AKT-mTOR pathway, can compensate for the inhibition of the MAPK pathway by TNO155.[3][4][8][9]
- Genetic Alterations in the SHP2 Binding Site: While not yet widely reported for TNO155, mutations in the allosteric binding site of SHP2 could potentially reduce the binding affinity of the inhibitor.

Q3: What are the most promising combination strategies to overcome **TNO155** resistance?

Preclinical and clinical studies have demonstrated that combining **TNO155** with other targeted agents can enhance its efficacy and overcome resistance. Some effective combinations include:

- KRAS G12C Inhibitors (e.g., JDQ433, Sotorasib): **TNO155** can block the feedback activation of wild-type RAS isoforms that is often induced by KRAS G12C inhibitors, leading to a more sustained inhibition of the MAPK pathway.[5][6][7][10][11]
- EGFR Inhibitors (e.g., Nazartinib, Osimertinib): In EGFR-mutant non-small cell lung cancer (NSCLC), combining TNO155 with an EGFR inhibitor can lead to sustained ERK inhibition and overcome acquired resistance to EGFR inhibitors.[5][6][7][12]
- BRAF/MEK Inhibitors (e.g., Dabrafenib, Trametinib): In BRAF V600E-mutant colorectal
 cancer, TNO155 can prevent the feedback reactivation of the MAPK pathway mediated by
 receptor tyrosine kinases (RTKs), thereby sensitizing cells to BRAF and MEK inhibitors.[5][6]
 [7]
- CDK4/6 Inhibitors (e.g., Ribociclib): The combination of **TNO155** and a CDK4/6 inhibitor has shown benefits in a broad range of cancer models, including those with KRAS mutations.[5] [6][7][13][14]
- Anti-PD-1/PD-L1 Immunotherapy (e.g., Spartalizumab): SHP2 is involved in modulating immune checkpoints.[2] Combining TNO155 with immunotherapy can enhance the anti-



tumor immune response.[5][6][7][8][13]

mTOR Inhibitors (e.g., Everolimus): In oral squamous cell carcinoma (OSCC) cell lines
resistant to TNO155, the combination with an mTOR inhibitor has shown synergistic effects.
 [9]

Troubleshooting Guide

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Issue	Potential Cause	Recommended Action
High IC50 value for TNO155 in a cell line expected to be sensitive.	Cell line authentication issue.	Verify the identity of your cell line using short tandem repeat (STR) profiling.
Suboptimal assay conditions.	Optimize cell seeding density, drug treatment duration, and the viability assay protocol.	
Intrinsic resistance mechanisms.	Characterize the baseline signaling pathway activity in your cell line (e.g., MAPK and PI3K-AKT pathways) using western blotting.	_
Loss of TNO155 efficacy over time in a previously sensitive cell line.	Development of acquired resistance.	Analyze resistant clones for reactivation of the MAPK pathway or upregulation of parallel survival pathways (e.g., PI3K-AKT).
Consider combination therapy with an inhibitor targeting the identified resistance mechanism.		
Inconsistent results in cell viability assays.	Variability in cell seeding.	Ensure a homogenous single- cell suspension before seeding and use a multichannel pipette for consistency.
Edge effects in multi-well plates.	Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.	
Drug degradation.	Prepare fresh drug dilutions for each experiment and store stock solutions appropriately.	_

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Difficulty in detecting changes in protein phosphorylation by western blot.	Suboptimal antibody.	Validate your primary antibodies for specificity and optimal dilution.
Insufficient drug treatment time.	Perform a time-course experiment to determine the optimal duration of TNO155 treatment for observing changes in phosphorylation.	
Protein degradation.	Use phosphatase and protease inhibitors in your lysis buffer.	-

Quantitative Data Summary

Table 1: In Vitro Efficacy of TNO155 and Combination Therapies in Cancer Cell Lines



Cell Line	Cancer Type	Genotype	Treatmen t	IC50 (μM)	Synergy Score	Referenc e
NCI-H3255	NSCLC	EGFR L858R	Nazartinib	0.01	-	[15]
TNO155	0.12	-	[15]			
Nazartinib + TNO155	-	18.3	[15]	_		
PC-9	NSCLC	EGFR ex19del	Erlotinib	~0.01	-	[5][7][12]
Nazartinib	~0.01	-	[5][7][12]			
TNO155	>10	-	[5][7][12]	_		
PC-9 (EGFR T790M/C7 97S)	NSCLC	EGFR ex19del, T790M, C797S	Erlotinib	>10	-	[5][7][12]
Nazartinib	>10	-	[5][7][12]			
TNO155	~3	-	[5][7][12]	_		
HCC827	NSCLC	EGFR ex19del	Nazartinib	~0.01	-	[5][7][12]
TNO155	~1	-	[5][7][12]			
HCC827- GR (Gefitinib Resistant)	NSCLC	EGFR ex19del, MET amp	Nazartinib	~1	-	[5][7][12]
TNO155	~1	-	[5][7][12]			
NCI-H2122	NSCLC	KRAS G12C	TNO155 + Cpd 12a	-	21.6	[7][11]
NCI-H1373	NSCLC	KRAS G12C	TNO155 + Cpd 12a	-	27.2	[7][11]



LIM2099	Colorectal Cancer	KRAS G12C	TNO155 + Cpd 12a	-	20.3	[7][11]
ORL-195	oscc	-	TNO155	<1	-	[9]
SCC-9	oscc	-	TNO155	<1	-	[9]
BICR10	oscc	-	TNO155	>10	-	[9]
PE/CA- PJ15	oscc	-	TNO155	>10	-	[9]

Table 2: In Vivo Efficacy of TNO155 Combination Therapies

Cancer Model	Treatment	Tumor Growth Inhibition (%)	Reference
EGFR-mutant NSCLC PDX	Osimertinib + TNO155	Greater than either single agent	[7]
BRAF V600E Colorectal Cancer Xenograft (HT-29)	Dabrafenib + Trametinib + TNO155	Greater than Dabrafenib + Trametinib alone	[5]
KRAS G12C NSCLC Xenograft (Lu-99)	TNO155 + Ribociclib	Comparable to TNO155 + Trametinib	[5]
Malignant Peripheral Nerve Sheath Tumor PDX	TNO155 + Ribociclib	Enhanced and more durable response compared to TNO155 alone	[14]

Experimental Protocols Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **TNO155** alone or in combination with another inhibitor.

Methodology:



- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
- Drug Preparation: Prepare a 2x serial dilution of TNO155 and/or the combination drug in complete growth medium.
- Treatment: Remove the medium from the wells and add 100 μL of the drug-containing medium or vehicle control (e.g., 0.1% DMSO) to the respective wells.
- Incubation: Incubate the plate for 72 to 144 hours.[5][7][12][16]
- Viability Assessment: Add 10 μ L of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle-treated control wells and calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism. For combination studies, synergy scores can be calculated using the Loewe additivity model.[5]

Western Blotting

Objective: To assess the effect of **TNO155** on the phosphorylation status of key proteins in the MAPK and other signaling pathways (e.g., p-ERK, p-MEK, p-AKT).

Methodology:

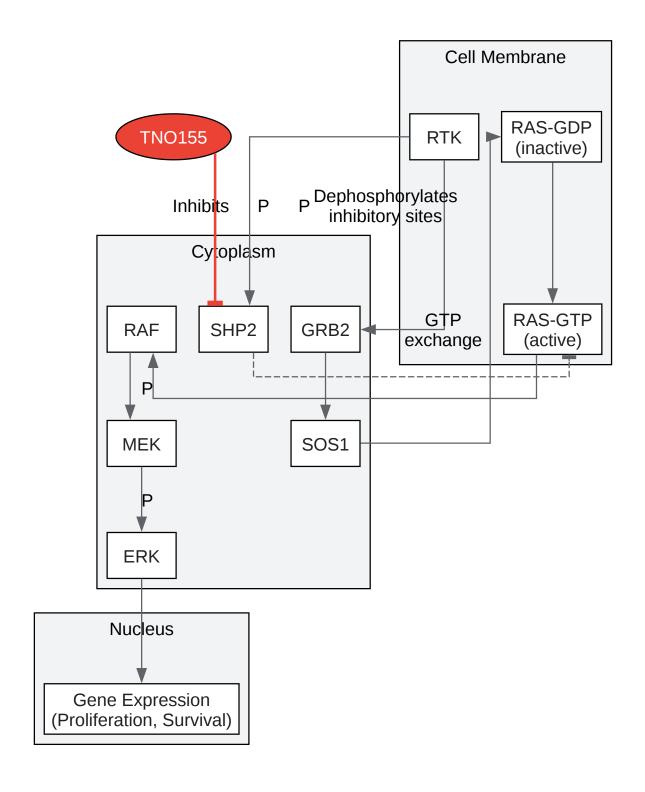
- Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of **TNO155** and/or combination drugs for a specified period (e.g., 2, 4, or 24 hours).[5][7]
- Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- Sample Preparation: Mix 20-30 μg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with
 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRPconjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
- Analysis: Quantify the band intensities using software like ImageJ and normalize the levels
 of phosphorylated proteins to their total protein counterparts.

Signaling Pathways and Experimental Workflows

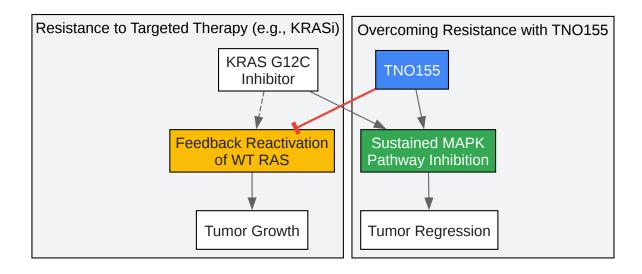




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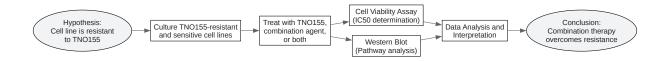
Caption: TNO155 inhibits SHP2, blocking RAS-MAPK signaling.





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Caption: TNO155 overcomes resistance by blocking feedback loops.



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Caption: Workflow for testing combination therapies.

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